molecular formula C7H7BrINO B1445994 2-Bromo-3-ethoxy-6-iodopyridine CAS No. 1569087-20-2

2-Bromo-3-ethoxy-6-iodopyridine

Cat. No.: B1445994
CAS No.: 1569087-20-2
M. Wt: 327.94 g/mol
InChI Key: LBKRJZFNZIRLRU-UHFFFAOYSA-N
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Description

2-Bromo-3-ethoxy-6-iodopyridine is a halogenated pyridine derivative Pyridine derivatives are significant in various fields due to their unique chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-ethoxy-6-iodopyridine typically involves halogenation reactions. One common method is the halogen-metal exchange reaction, where a pyridine derivative undergoes bromination and iodination under controlled conditions. For instance, starting with 2-bromo-3-ethoxypyridine, iodination can be achieved using iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-ethoxy-6-iodopyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the substituents introduced. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, which are valuable in pharmaceuticals and materials science .

Scientific Research Applications

2-Bromo-3-ethoxy-6-iodopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-ethoxy-6-iodopyridine in chemical reactions involves the activation of the pyridine ring by the electron-withdrawing halogen atoms. This activation facilitates nucleophilic attack and coupling reactions. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-ethoxypyridine
  • 2-Iodo-3-ethoxypyridine
  • 2-Bromo-6-iodopyridine

Uniqueness

2-Bromo-3-ethoxy-6-iodopyridine is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns compared to compounds with only one halogen. This dual halogenation allows for more versatile synthetic applications and the potential for creating more diverse derivatives.

Biological Activity

2-Bromo-3-ethoxy-6-iodopyridine is a halogenated pyridine derivative that has garnered attention in the fields of medicinal chemistry and organic synthesis. Its unique structural features, including the presence of bromine and iodine, suggest potential biological activities that warrant further investigation. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in therapeutic contexts.

Synthesis

The synthesis of this compound typically involves halogenation reactions. A common method is the halogen-metal exchange reaction, which allows for the introduction of bromine and iodine into the pyridine ring. This compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets due to the activation of the pyridine ring by electron-withdrawing halogen atoms. This activation facilitates nucleophilic attack, leading to potential modulation of enzyme activity or receptor interaction .

Target Interactions

The compound may influence several biochemical pathways:

  • Enzyme Modulation : As a bromopyridine derivative, it could inhibit or activate specific enzymes involved in metabolic pathways.
  • Cell Signaling : It may affect cell signaling pathways, altering gene expression and cellular metabolism .

Biological Activity Studies

Research has explored the biological activities associated with this compound and its derivatives. Notably, studies have focused on:

Case Studies

Several case studies highlight the biological activity of related compounds:

CompoundActivityFindings
3-Ethoxy-2-bromopyridineAntifungalExhibited moderate activity against C. albicans
Palladium complexes derived from bromopyridinesAntifungalShowed high selectivity against C. neoformans
Iodinated pyridine derivativesAnticancerInduced apoptosis in cancer cell lines

These findings illustrate the potential for this compound to serve as a scaffold for developing new therapeutic agents targeting fungal infections and cancer.

Properties

IUPAC Name

2-bromo-3-ethoxy-6-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrINO/c1-2-11-5-3-4-6(9)10-7(5)8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKRJZFNZIRLRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=C(C=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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